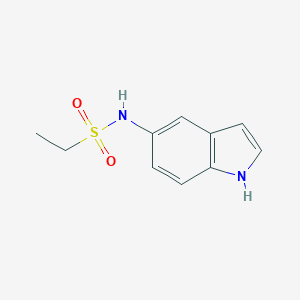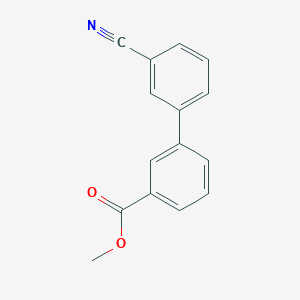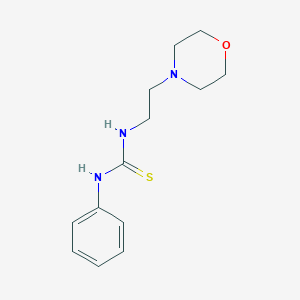
((2-Morpholin-4-ylethyl)amino)(phenylamino)methane-1-thione
Descripción general
Descripción
The compound ((2-Morpholin-4-ylethyl)amino)(phenylamino)methane-1-thione is a chemical building block . It has a molecular formula of C13 H19 N3 O S and a molecular weight of 265.38 .
Physical And Chemical Properties Analysis
This compound has a molecular weight of265.38 . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.
Aplicaciones Científicas De Investigación
Antimicrobial and Anti-inflammatory Properties
Research has highlighted the anti-inflammatory and antimicrobial properties of morpholine derivatives. For instance, morpholine 2-(5-(3-fluorophenyl) -4-amino-1,2,4-triazol-3-ylthio) acetate demonstrated significant anti-inflammatory effects in an experimental model of pancreatitis in rats. This substance exhibited detoxification properties and reduced the content of circulating immune complexes, indicating its potential as an anti-inflammatory agent (Bigdan et al., 2020). Moreover, a study on thiophene derivatives, which include a morpholine moiety, revealed notable anti-inflammatory activity, suggesting their potential as pharmacological leads for anti-inflammatory drugs (Pillai et al., 2004).
Pharmacokinetics and Drug Efficacy
The pharmacokinetics and therapeutic efficacy of morpholine derivatives have also been a focal point of research. GDC-0980, a compound containing a morpholine ring, was studied for its pharmacokinetics and predicted efficacy in humans. The study suggested that this compound could be a potent inhibitor with promising pharmacokinetic properties for clinical use (Salphati et al., 2012). Additionally, a potent human immunodeficiency virus protease inhibitor, L-689,502, featuring a morpholine moiety, demonstrated dose-dependent pharmacokinetics and hepatotoxicity, providing insights into its therapeutic potential and safety (Lin et al., 1992).
Neuropharmacological Applications
Morpholine derivatives have been explored for their neuropharmacological effects. A derivative, ONO-1924H, exhibited neuroprotective effects and was identified as a potential therapeutic candidate for ischemic stroke due to its inhibitory action on poly ADP-ribose polymerase (PARP) (Kamanaka et al., 2004). Another study on a series of (4-aminobutyn-1-yl)benzylamines showed that one compound could act as a selective histamine H3 antagonist with potential for treating sleep disorders (Dvorak et al., 2009).
Miscellaneous Applications
Morpholine derivatives have been implicated in a variety of other pharmacological activities. For instance, research on thioureido-substituted sulfonamides, which include morpholine derivatives, demonstrated potent inhibitory properties against carbonic anhydrase isozymes, with potential applications in treating glaucoma (Mincione et al., 2005).
Propiedades
IUPAC Name |
1-(2-morpholin-4-ylethyl)-3-phenylthiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3OS/c18-13(15-12-4-2-1-3-5-12)14-6-7-16-8-10-17-11-9-16/h1-5H,6-11H2,(H2,14,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULYUELUHTXYHQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=S)NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10973312 | |
| Record name | N'-[2-(Morpholin-4-yl)ethyl]-N-phenylcarbamimidothioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10973312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
57723-02-1 | |
| Record name | Urea, 1-(2-(4-morpholino)ethyl)-3-phenyl-2-thio- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057723021 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 57723-02-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105695 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N'-[2-(Morpholin-4-yl)ethyl]-N-phenylcarbamimidothioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10973312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-MORPHOLINOETHYL)-3-PHENYL-2-THIOUREA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




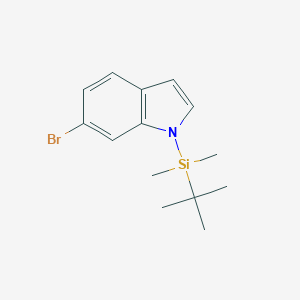
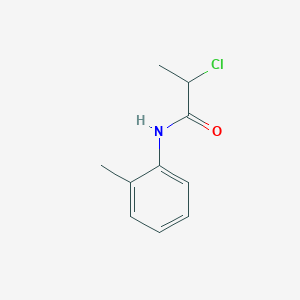
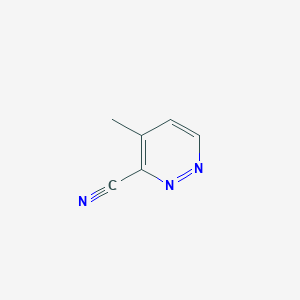
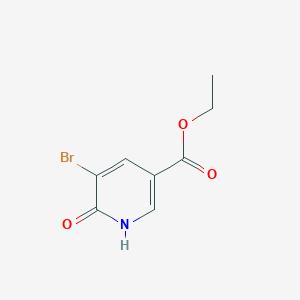


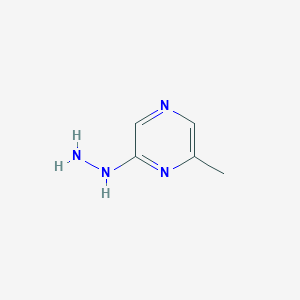
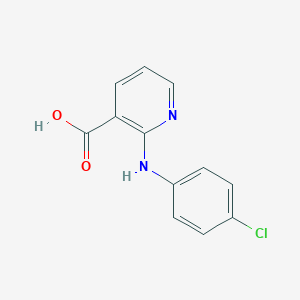
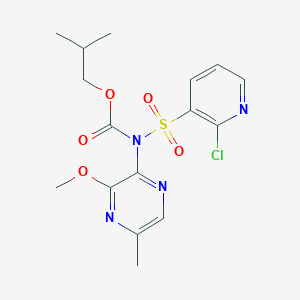
![Ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B179563.png)
